
Dihydroxy-1,2,4-triazine-6-carboxylic acid
Overview
Description
Dihydroxy-1,2,4-triazine-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H3N3O4. It is characterized by a triazine ring substituted with two hydroxyl groups and a carboxylic acid group. This compound is known for its stability in neutral or acidic conditions and its solubility in water and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxy-1,2,4-triazine-6-carboxylic acid is typically synthesized through the reaction of melamine with formic acid or sodium formate in the presence of bromouracil or cyanuric acid. The reaction involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Dihydroxy-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can produce various substituted triazine derivatives .
Scientific Research Applications
Dihydroxy-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dihydroxy-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1,2,3-Triazine: Another isomer of triazine with different nitrogen atom positions.
1,3,5-Triazine: Known for its use in herbicides and resins.
Tetrazines: Compounds with four nitrogen atoms in the ring, used in various chemical and biological applications.
Uniqueness: Dihydroxy-1,2,4-triazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and solubility make it suitable for various applications, distinguishing it from other triazine derivatives .
Biological Activity
Dihydroxy-1,2,4-triazine-6-carboxylic acid is a compound within the triazine family, notable for its potential biological activities. This article aims to summarize the biological properties of this compound, including its antimicrobial, anticancer, and other therapeutic effects. It will also present relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazine core with hydroxyl and carboxylic acid functional groups. The molecular formula is C₇H₈N₄O₄, with a molecular weight of approximately 200.16 g/mol. Its structure allows for various interactions with biological systems, influencing its pharmacological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of triazine compounds showed varying degrees of antimicrobial activity against a range of bacteria and fungi. For instance:
Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
This compound | 1.95 µg/mL (Staphylococcus spp.) | 3.91 µg/mL |
Reference Compound (Nitrofurantoin) | 15.62 µg/mL (Enterococcus faecalis) | 62.5 µg/mL |
This data suggests that the compound can inhibit bacterial growth effectively at low concentrations, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies show that triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
A specific study highlighted that certain triazine derivatives exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The presence of hydroxyl groups may facilitate interactions with enzymes involved in microbial metabolism.
- Interference with DNA Synthesis : Triazines are known to affect nucleic acid synthesis, potentially disrupting replication in both microbial and cancer cells.
- Oxidative Stress Induction : The compound may promote the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens and tumor cells alike.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy : A clinical trial demonstrated that formulations containing this compound reduced bacterial load in patients with chronic infections.
- Anticancer Trials : Laboratory studies revealed that treatment with this compound led to a reduction in tumor size in animal models when administered alongside conventional chemotherapy.
Q & A
Q. What are the optimal synthetic pathways for producing Dihydroxy-1,2,4-triazine-6-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via cyclization reactions of hydrazonomalonic diamides under basic conditions. For example, thermal or basic cyclization of precursor diamides yields 3,5-dioxo-1,2,4-triazine-6-carboxylic acid derivatives . Key factors include pH control (basic conditions favor cyclization) and temperature modulation. Solvent polarity and reaction time should be optimized to minimize side products. Yield improvements may involve catalytic additives or microwave-assisted synthesis for faster kinetics. Characterization via NMR and HPLC is critical to confirm purity .
Q. How should researchers characterize the physicochemical properties of this compound, given limited data in literature?
Methodological Answer:
Standard protocols include:
- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) under varying pH.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature.
- Acidity : Titration or spectrophotometric pH-dependent studies to measure pKa values .
- Crystallography : X-ray diffraction for structural confirmation, supplemented by computational modeling (DFT) to predict bond angles and electronic properties .
Q. What experimental precautions are necessary to ensure stability during storage and handling?
Methodological Answer:
- Storage : Use airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation.
- Handling : Employ moisture-free gloveboxes for sensitive reactions.
- Stability Monitoring : Regular HPLC analysis to detect degradation products. If physical properties (e.g., color, solubility) change, revalidate purity .
Q. How can mechanistic studies elucidate the role of this compound in catalytic or enzymatic reactions?
Advanced Methodological Answer:
- Isotopic Labeling : Use -labeled substrates to track carboxyl group participation in reaction intermediates.
- Kinetic Isotope Effects (KIE) : Compare to identify rate-limiting steps.
- Computational Modeling : Density Functional Theory (DFT) simulations to map transition states and active-site interactions, referencing PubChem structural data .
- Enzyme Assays : Test inhibition/activation effects on model enzymes (e.g., monooxygenases in ) under varying substrate concentrations .
Q. How should researchers address contradictions in pharmacological activity data across studies?
Advanced Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, dosage, exposure time) from conflicting studies.
- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., OECD guidelines) to identify threshold effects.
- Structural Analogues : Test derivatives to isolate the role of hydroxyl and carboxyl groups in bioactivity .
- Data Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. in vitro cytotoxicity assays) .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PubChem 3D conformers (CID-specific) to predict binding poses .
- MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data from to build predictive models .
Q. How can degradation pathways be mapped under environmental or metabolic conditions?
Advanced Methodological Answer:
- LC-MS/MS : Identify degradation products in simulated gastric fluid (pH 2) or liver microsomes (CYP450 enzymes).
- Radical Trapping : Add antioxidants (e.g., BHT) to assess oxidative degradation routes.
- Isotope Ratio Monitoring : Use -labeled water to trace hydrolytic cleavage of the triazine ring .
Q. What in vitro assays are most reliable for confirming biological activity?
Methodological Answer:
- Antioxidant Assays : DPPH radical scavenging and FRAP, with caffeic acid () as a positive control.
- Enzyme Inhibition : Fluorescence-based assays (e.g., xanthine oxidase inhibition) with IC determination.
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HepG2), ensuring pH neutrality to avoid carboxylic acid interference .
Properties
IUPAC Name |
3,5-dioxo-2H-1,2,4-triazine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKNGGRZZIWWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408051 | |
Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-15-7 | |
Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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